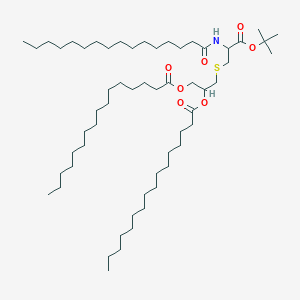

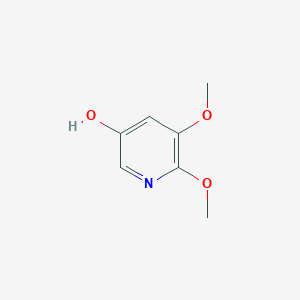

![molecular formula C13H12ClNS B1319148 Benzenamine, 3-chloro-4-[(methylphenyl)thio]- CAS No. 141550-77-8](/img/structure/B1319148.png)

Benzenamine, 3-chloro-4-[(methylphenyl)thio]-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

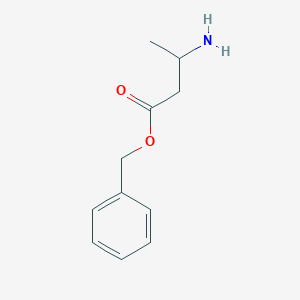

Benzenamine, 3-chloro-4-[(methylphenyl)thio]- (also known as 3-chloro-4-[(methylphenyl)thio]benzenamine) is an organic compound that belongs to the class of heterocyclic compounds. It is a derivative of benzenamine and contains a thio-containing group. This compound has been studied for its potential applications in various scientific fields, such as materials science, organic synthesis, and biochemistry.

Aplicaciones Científicas De Investigación

1. Electrically Conductive and Fluorescent Polymers

Benzenamine derivatives have been incorporated into alternating block copolymers with 3-alkyl-substituted thiophene and aniline repeat units, creating novel electrically conductive and fluorescent polymers. These polymers, synthesized via chemical oxidative polymerization, exhibit varied electrical conductivity and fluorescence quantum efficiency based on the length of the pendant alkyl chain (Ng, Xu, & Chan, 1998).

2. Chemosensor for Silver Ion

4-Methoxy-N-((thiophen-2-yl)methyl)benzenamine, a derivative of benzenamine, has been identified as a highly selective chemosensor for silver ions. This chemosensor shows enhanced fluorescent response upon binding with Ag(+) ions, attributed to increased intramolecular charge transfer, with a low limit of detection (Tharmaraj, Devi, & Pitchumani, 2012).

3. Crystal Structure Analysis

The crystal structure of 3-chloro-4-(3,3-dichloroallyloxy)benzenamine, a similar compound, has been studied, providing insights into its molecular arrangement and interactions. Such structural analyses are vital for understanding the physical and chemical properties of these compounds (Yang et al., 2010).

4. Antifungal Agents

Derivatives of benzenamine have been synthesized and tested for antifungal activity. Some of these compounds have demonstrated significant antifungal properties, comparable to standard drugs like clotrimazole, against various fungi, highlighting their potential as pharmaceutical agents (Malhotra et al., 2012).

5. Electrochemical Synthesis and Applications

The electrochemical synthesis of polymers based on derivatives like 4-(2-thienyl)benzenamine has been explored. These synthesized polymers exhibit interesting electrochemical properties, making them suitable for applications like corrosion protection on stainless steel (Shahhosseini, Nateghi, & SheikhSivandi, 2016).

6. Photoconductive Materials

Compounds like N,N-Bis(4-methylphenyl)-4-benzenamine have been synthesized and used in photoreceptor cells, demonstrating significant charge transfer properties. These findings indicate their potential in photovoltaic and photocatalytic applications (Xiao-dan, 2003).

7. Antimicrobial and Cytotoxicity Studies

Copper complexes of N-imine pendant derivatives of 2-(methylthio)aniline, a related compound, have been synthesized and screened for antimicrobial activity. These complexes exhibit significant activity against certain bacteria and show dose-dependent effects on cell viability in mammalian cell cultures (Cross et al., 2017).

Propiedades

IUPAC Name |

3-chloro-4-(2-methylphenyl)sulfanylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNS/c1-9-4-2-3-5-12(9)16-13-7-6-10(15)8-11(13)14/h2-8H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYOYKVJOHBIQSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1SC2=C(C=C(C=C2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60596954 |

Source

|

| Record name | 3-Chloro-4-[(2-methylphenyl)sulfanyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

141550-77-8 |

Source

|

| Record name | 3-Chloro-4-[(2-methylphenyl)sulfanyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

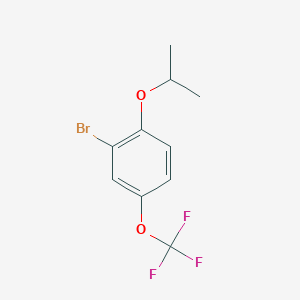

![[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol](/img/structure/B1319065.png)

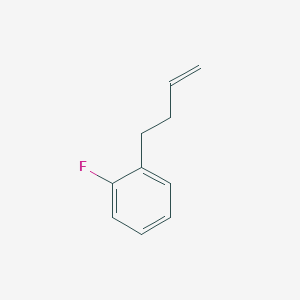

![Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1319068.png)

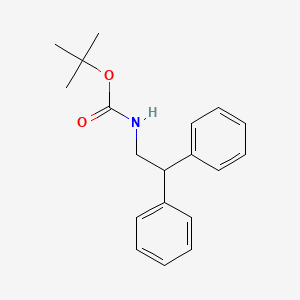

![1-[(6-bromo-2-pyridinyl)methyl]-4-Piperidinol](/img/structure/B1319086.png)